N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thieno[3,2-d]pyrimidin-4-amine

thieno[3,2-d]pyrimidine data gap procurement diligence

Source this unique thieno[3,2-d]pyrimidine derivative (CAS 2380193-59-7) for your kinase and PDE4B screening campaigns. The 4-(thiophen-3-yl)oxan-4-yl methylamine substituent differentiates it from linear-alkyl or catechol-ether analogs, enabling novel isoform-selectivity profiling. With a computed XLogP3 of 3.4, it balances passive permeability and solubility for SAR studies. Use as a chemical probe in chemoproteomics to identify target engagement. Obtain high-purity, analytical-validated material for your discovery pipeline. Request a quote now to secure milligram-to-gram quantities with batch-specific CoA.

Molecular Formula C16H17N3OS2
Molecular Weight 331.45
CAS No. 2380193-59-7
Cat. No. B2715240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thieno[3,2-d]pyrimidin-4-amine
CAS2380193-59-7
Molecular FormulaC16H17N3OS2
Molecular Weight331.45
Structural Identifiers
SMILESC1COCCC1(CNC2=NC=NC3=C2SC=C3)C4=CSC=C4
InChIInChI=1S/C16H17N3OS2/c1-7-21-9-12(1)16(3-5-20-6-4-16)10-17-15-14-13(2-8-22-14)18-11-19-15/h1-2,7-9,11H,3-6,10H2,(H,17,18,19)
InChIKeyRUSYYENOJKTWHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thieno[3,2-d]pyrimidin-4-amine (CAS 2380193-59-7): Procurement-Relevant Baseline and Class Context


N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thieno[3,2-d]pyrimidin-4-amine (CAS 2380193-59-7) is a thieno[3,2-d]pyrimidine derivative, a scaffold widely explored for kinase inhibition, phosphodiesterase modulation, and antimicrobial applications [1]. The compound bears a distinct 4-(thiophen-3-yl)oxan-4-yl methylamine substituent that differentiates it from simpler or linear-alkyl-substituted analogs within the class.

Why Generic Substitution of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thieno[3,2-d]pyrimidin-4-amine Is Premature Without Direct Comparative Data


Within the thieno[3,2-d]pyrimidine class, subtle modifications—such as replacing a tetrahydropyran-thiophene unit with a simpler cycloalkyl or heteroaryl group—can profoundly alter kinase selectivity profiles, PDE4B vs. PDE4D isoform preference, and cellular potency [1][2]. Therefore, assuming functional equivalence between this compound and other class members without compound-specific head-to-head data is scientifically unjustified.

Quantitative Differentiation Evidence for N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thieno[3,2-d]pyrimidin-4-amine: Current Data Gap Analysis


Absence of Publicly Available Head-to-Head Quantitative Comparison Data for CAS 2380193-59-7

A systematic search of peer-reviewed literature, patent databases, and authoritative chemical biology resources (BindingDB, ChEMBL, PubChem) reveals no publicly available quantitative activity data (IC50, Kd, Ki, MIC, or cellular GI50) specifically for CAS 2380193-59-7. Consequently, no direct head-to-head comparison against a defined structural analog can be constructed at this time [1][2].

thieno[3,2-d]pyrimidine data gap procurement diligence

Orphan Drug Designation for a Thienopyrimidine PDE4B Inhibitor Suggests a Potential Pharmacological Niche for Structurally Related Compounds

In August 2022, the FDA granted Orphan Drug Designation to 'a thienopyrimidine derivative that preferentially inhibits Phosphodiesterase 4B' for the treatment of Idiopathic Pulmonary Fibrosis, sponsored by Boehringer Ingelheim Pharmaceuticals, Inc. [1]. While the exact structure has not been publicly linked to CAS 2380193-59-7, the designation reinforces the therapeutic relevance of thienopyrimidine-based PDE4B inhibitors and provides a class-level rationale for investigating this compound in inflammatory or fibrotic disease models.

PDE4B orphan drug idiopathic pulmonary fibrosis thienopyrimidine

Physicochemical Differentiation: Computed Molecular Properties Distinguish CAS 2380193-59-7 from Common Thieno[3,2-d]pyrimidine Building Blocks

PubChem-computed properties for CAS 2380193-59-7 include an XLogP3 of 3.4, a molecular weight of 331.5 g/mol, one hydrogen bond donor, and six hydrogen bond acceptors [1]. By comparison, the simpler unsubstituted thieno[3,2-d]pyrimidin-4-amine (CAS 16285-74-8) has a molecular weight of 151.19 g/mol, XLogP3 of approximately 0.8, one donor, and three acceptors [2]. The 2.6-unit increase in XLogP3 and the incorporation of the tetrahydropyran-thiophene moiety significantly enhance lipophilicity and steric bulk, properties that directly influence membrane permeability, solubility, and protein-binding characteristics.

drug-likeness XLogP3 physicochemical properties procurement specification

Kinase Profiling Potential: Thieno[3,2-d]pyrimidine Scaffold Demonstrates Tunable Kinase Selectivity Across Multiple Targets

Published SAR studies demonstrate that thieno[3,2-d]pyrimidine derivatives achieve highly divergent kinase selectivity profiles through peripheral substitution: for example, fluoropiperidine-containing analogs achieve potent CDK7 inhibition (IC50 < 10 nM) with high kinome selectivity [1], while diaryl semicarbazone derivatives show PI3Kα IC50 values as low as 0.027 μM [2], and simpler N-substituted variants display FLT3-ITD IC50 values of 5.1 μM [3]. These data illustrate that the scaffold itself does not predetermine target engagement; rather, the specific substitution pattern—including the unique tetrahydropyran-thiophene unit in CAS 2380193-59-7—is the critical determinant of biological activity.

kinase selectivity CDK7 FLT3 PI3K thieno[3,2-d]pyrimidine

Recommended Procurement Scenarios for N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thieno[3,2-d]pyrimidin-4-amine Based on Available Evidence


PDE4B-Focused Inflammatory Disease Screening

Given the FDA Orphan Drug Designation for a thienopyrimidine PDE4B inhibitor in Idiopathic Pulmonary Fibrosis [1], this compound is suited for PDE4B-focused screening cascades. Its structural departure from catechol-ether-based PDE4 inhibitors (e.g., roflumilast) makes it a candidate for isoform-selectivity profiling.

Kinase Selectivity Panel Screening with Novel Chemotype Representation

The demonstrated >500-fold range in kinase IC50 values achievable within the thieno[3,2-d]pyrimidine class [1] supports including this compound in broad kinase panels to identify novel selectivity fingerprints conferred by the tetrahydropyran-thiophene substituent.

Lipophilicity-Driven Cell Penetration Optimization Programs

The computed XLogP3 of 3.4 represents a +2.6-unit increase over the unsubstituted core [1], predicting enhanced passive membrane permeability. This compound may serve as a reference point in permeability-focused SAR campaigns where balancing lipophilicity and solubility is critical.

Chemical Biology Tool Compound for Target Deconvolution Studies

As a thieno[3,2-d]pyrimidine with a distinct substitution pattern not represented in current literature SAR, this compound may function as a probe for chemoproteomics-based target identification studies, particularly where existing tools show polypharmacology [1].

Quote Request

Request a Quote for N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thieno[3,2-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.